molecular formula C19H16N4O2S2 B2773331 Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226431-48-6

Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2773331
CAS RN: 1226431-48-6
M. Wt: 396.48
InChI Key: JVOVEJFLSRGQMB-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole derivatives have been studied for their structure-activity relationships . Molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The compound related to benzo[d]thiazol-2-yl derivatives has been identified as new anti-mycobacterial chemotypes, demonstrating potential against Mycobacterium tuberculosis with low cytotoxicity and significant therapeutic indices. This discovery opens avenues for developing novel anti-tubercular agents, highlighting the compound's role in addressing tuberculosis, a major global health challenge. The quantitative structure-activity relationship (QSAR) studies provide insights into optimizing these compounds for better efficacy (Pancholia et al., 2016).

Heterocyclic Synthesis and Structural Exploration

The synthesis and structural exploration of novel bioactive heterocycles, including compounds related to benzo[d]thiazol-2-yl derivatives, have been conducted, yielding compounds with potential antiproliferative activity. The use of X-ray diffraction studies for structural characterization provides a foundation for understanding the molecular basis of their biological activity, paving the way for future drug design and discovery efforts (Prasad et al., 2018).

Anticancer Activity

Research into thiophene containing 1,3-diarylpyrazole derivatives, akin to the compound of interest, has revealed significant growth inhibitory effects against various cancer cell lines, including Raji and HL60. This underscores the potential of such compounds in the development of new anticancer drugs, with in silico evaluations indicating good passive oral absorption and drug-likeness properties (Inceler et al., 2013).

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(18-20-13-6-1-2-7-14(13)27-18)23-9-3-5-12(11-23)16-21-22-17(25-16)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOVEJFLSRGQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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